An In-Depth Technical Guide to (5-Methyl-1,3,4-oxadiazol-2-yl)methanol
An In-Depth Technical Guide to (5-Methyl-1,3,4-oxadiazol-2-yl)methanol
CAS Number: 915924-37-7
This technical guide provides a comprehensive overview of (5-Methyl-1,3,4-oxadiazol-2-yl)methanol, a heterocyclic organic compound of interest to researchers, scientists, and professionals in drug development. This document outlines its chemical properties, synthesis, and known biological significance, with a focus on quantitative data and experimental protocols.
Chemical and Physical Properties
(5-Methyl-1,3,4-oxadiazol-2-yl)methanol is a small molecule featuring a 1,3,4-oxadiazole ring, a five-membered aromatic ring containing one oxygen and two nitrogen atoms. The methyl and methanol groups are substituted at the 5- and 2-positions of the oxadiazole ring, respectively.
| Property | Value | Source |
| Molecular Formula | C₄H₆N₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 114.10 g/mol | --INVALID-LINK-- |
| IUPAC Name | (5-methyl-1,3,4-oxadiazol-2-yl)methanol | --INVALID-LINK-- |
| SMILES | CC1=NN=C(O1)CO | --INVALID-LINK-- |
| CAS Number | 915924-37-7 | --INVALID-LINK-- |
Synthesis and Experimental Protocols
A general and widely used method for constructing the 1,3,4-oxadiazole ring involves the cyclization of acylhydrazides with various reagents.[1]
Proposed Synthesis Pathway:
A plausible synthetic route for the target compound.
Experimental Protocol for a Structurally Similar Compound: Synthesis of 4-(5-(hydroxymethyl)-1,3,4-oxadiazol-2-yl)-benzenesulfonamide [2]
This protocol details the synthesis of a closely related analog and provides a strong foundation for the synthesis of the title compound. The key final step, hydrolysis of the acetate, is directly applicable.
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Step 1: Synthesis of 5-(4-sulfamoylphenyl)-1,3,4-oxadiazol-2-yl)methyl acetate [2]
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4-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)-benzenesulfonamide is suspended in acetonitrile.
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1.9 equivalents of anhydrous potassium acetate are added.
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The reaction mixture is stirred at 60°C for 4 hours.
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Acetonitrile is evaporated under vacuum.
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The product is isolated by flash chromatography using methylene chloride.
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Step 2: Synthesis of 4-(5-(hydroxymethyl)-1,3,4-oxadiazol-2-yl)-benzenesulfonamide (Hydrolysis) [2]
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250 mg of 5-(4-sulfamoylphenyl)-1,3,4-oxadiazol-2-yl)methyl acetate is dissolved in 10 mL of methanol.
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2 equivalents of sodium carbonate and 2 mL of water are added.
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The reaction mass is stirred at room temperature for 12 hours.
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The solvent is evaporated, and the residue is dissolved in a fresh portion of water.
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Insoluble impurities are filtered out.
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The aqueous filtrate is acidified with hydrochloric acid.
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Extraction with ethyl acetate is then performed to isolate the product.
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Biological Activity and Drug Development Potential
The 1,3,4-oxadiazole moiety is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5][6]
(5-Methyl-1,3,4-oxadiazol-2-yl)methanol has been identified as a metabolite of the carbonic anhydrase II inhibitor, 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide (ODASA).[7] Carbonic anhydrase inhibitors are used in the treatment of glaucoma. The metabolic transformation involves the hydroxylation of the methyl group of the oxadiazole ring.
Pharmacokinetic Data (as a metabolite of ODASA in rats)
The following data was obtained from a study evaluating the pharmacokinetic parameters of ODASA and its metabolites in rat plasma after ocular instillation and intraperitoneal administration.
| Parameter | Value (after ocular instillation) | Source |
| Maximum Plasma Concentration (Cmax) | 30.91 ± 6.00 ng/mL | [8] |
| Half-life (t½) | 70.0 ± 14.3 h | [8] |
This data indicates that (5-Methyl-1,3,4-oxadiazol-2-yl)methanol, as a metabolite, has a significant systemic exposure and a long half-life in rats.
Logical Relationship of Metabolism:
Metabolic conversion of ODASA to its hydroxylated metabolite.
Experimental Workflows
Given the role of (5-Methyl-1,3,4-oxadiazol-2-yl)methanol as a metabolite of a carbonic anhydrase inhibitor, a typical experimental workflow to investigate its biological activity would involve in vitro enzyme inhibition assays.
General Workflow for Carbonic Anhydrase Inhibition Assay:
A general workflow for assessing carbonic anhydrase inhibition.
Conclusion
(5-Methyl-1,3,4-oxadiazol-2-yl)methanol is a heterocyclic compound with a confirmed identity as a metabolite of the carbonic anhydrase inhibitor ODASA. While direct synthesis and biological activity data for the compound itself are limited in publicly available literature, its structural similarity to other biologically active 1,3,4-oxadiazoles and its presence as a major metabolite suggest it is a molecule of significant interest in drug metabolism and pharmacology. The provided synthetic strategies and experimental workflows offer a solid foundation for researchers and drug development professionals to further investigate the properties and potential applications of this compound.
References
- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]
- 3. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 4. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]
- 8. cyberleninka.ru [cyberleninka.ru]
